molecular formula C8H5ClN2O2 B2596595 4-chloro-1H-indazole-5-carboxylic acid CAS No. 1890325-99-1

4-chloro-1H-indazole-5-carboxylic acid

Cat. No.: B2596595
CAS No.: 1890325-99-1
M. Wt: 196.59
InChI Key: XSQUXNABXVRJHD-UHFFFAOYSA-N
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Description

4-chloro-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the cyclization and oxidation steps. The process is typically carried out in batch reactors with stringent control over temperature and pressure to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indazole derivatives, oxidized indazole compounds, and reduced amine derivatives. These products can be further functionalized for various applications .

Scientific Research Applications

    Biology: The compound has shown promise in biological studies due to its ability to interact with various biological targets, making it a candidate for drug development.

    Medicine: Indazole derivatives, including 4-chloro-1H-indazole-5-carboxylic acid, have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-indazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUXNABXVRJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890325-99-1
Record name 4-chloro-1H-indazole-5-carboxylic acid
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